molecular formula C11H12O5 B162566 Dihydrogladiolic acid CAS No. 10088-78-5

Dihydrogladiolic acid

Cat. No.: B162566
CAS No.: 10088-78-5
M. Wt: 224.21 g/mol
InChI Key: KINUBXBOAZOHHO-UHFFFAOYSA-N
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Description

Dihydrogladiolic acid is a biochemical compound identified as a metabolic product of the fungus Penicillium gladioli . Early research has been focused on elucidating its molecular structure and its relationship to other fungal metabolites such as gladiolic acid and norisogladiolic acid . Subsequent investigations have explored synthetic pathways and experiments relating to its structure . As a natural product of fungal origin, this compound is of interest in the field of natural product chemistry and biochemistry for studying the biosynthetic capabilities of microorganisms. All available information is derived from historical scientific literature. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

10088-78-5

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3,5,12H,4H2,1-2H3,(H,14,15)

InChI Key

KINUBXBOAZOHHO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO

Canonical SMILES

CC1=CC(=C(C(=C1OC)C(=O)O)C=O)CO

Other CAS No.

10088-78-5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phytotoxic Metabolites

Compound Source Fungus Biological Activity Target Plant Species Reference
This compound Phoma asparagi
Penicillium gladioli
Root elongation inhibition Lactuca sativa (lettuce)
Cavoxin (216) Phoma cava Vascular browning, rapid wilting Tomato (Solanum lycopersicum)
Colletochlorin F (219) Colletotrichum higginsianum Rapid necrosis (>5 mm lesions) Sonchus arvensis
Diorcinol (224) Diplodia corticola Toxicity to oak species, inhibition of Lolium perenne roots Oak (Quercus spp.), grasses
β-Mercapto acid derivatives Lasiodiplodia theobromae Promotion of root elongation Lactuca sativa
p-Methoxyphenol (235) Ascochyta lentis var. lathyri Necrosis, inhibition of parasitic weed (Phelipanche ramosa) Broad-spectrum hosts

Key Findings:

Activity Spectrum: this compound exhibits narrow-spectrum activity, specifically targeting lettuce root elongation . In contrast, diorcinol (224) affects multiple plant types (oaks, grasses), while p-methoxyphenol (235) inhibits parasitic weeds, demonstrating broader applications .

Mechanistic Differences :

  • Compounds like cavoxin (216) and colletochlorin F (219) induce rapid necrosis, suggesting a role in tissue degradation .
  • This compound’s inhibition of root elongation aligns with growth disruption rather than immediate cell death .

Structural Class: this compound is an α-pyrone derivative, similar to curvulin (222) and PC-2 (from Penicillium spp.) . However, minor structural variations likely account for differences in target specificity and potency.

Contrasting Effects :

  • β-Mercapto acid derivatives from Lasiodiplodia theobromae promote root elongation in lettuce, highlighting the functional diversity of fungal metabolites even within the same plant species .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dihydrogladiolic acid, and how can their efficiency be rigorously compared?

  • Methodological Answer: Compare synthetic pathways (e.g., enzymatic vs. chemical synthesis) using metrics such as yield, purity, and scalability. Employ Design of Experiments (DOE) to optimize reaction conditions (temperature, catalysts). Validate purity via HPLC (≥95% purity threshold) and structural confirmation through 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Include reproducibility protocols, as detailed in experimental sections of peer-reviewed studies .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Report deviations in degradation products and validate methods per ICH guidelines .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer: Validate a UPLC-MS/MS method with specificity tests against interfering metabolites. Include calibration curves (linear range: 1–1000 ng/mL, R² ≥0.99) and recovery studies (spiked samples, 80–120% recovery). Cross-validate with independent labs to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with target enzymes, and what experimental validation is required?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) to identify binding affinities (ΔG ≤ -8 kcal/mol). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd_d). Address discrepancies between in silico and in vitro results by refining force fields or accounting for solvation effects .

Q. What strategies resolve contradictory data on this compound’s biological activity across different cellular models?

  • Methodological Answer: Conduct a meta-analysis of dose-response curves (IC50_{50} values) to identify outliers. Control variables such as cell passage number, serum batch, and incubation time. Use CRISPR-edited cell lines to isolate target-specific effects. Cross-reference with orthogonal assays (e.g., Western blot for protein expression) .

Q. How should researchers design a study to investigate the metabolic fate of this compound in vivo?

  • Methodological Answer: Use 14C^{14}C-radiolabeled this compound in rodent models. Collect plasma, urine, and feces over 72 hours. Quantify metabolites via radiometric detection and HR-MS. Apply compartmental pharmacokinetic modeling to estimate absorption and clearance rates. Include negative controls (vehicle-only groups) to distinguish endogenous compounds .

Data Presentation and Reproducibility

Table 1 : Key Parameters for Reporting this compound Experiments

ParameterRecommended StandardEvidence Source
Purity Threshold≥95% (HPLC)
Stability Criteria≤5% degradation at 6 months (40°C)
NMR Reporting1H^1H, 13C^{13}C, DEPT-135
Biological Replicatesn ≥ 3 per experimental condition

Addressing Methodological Flaws

  • For contradictory results, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity .
  • Use sensitivity analyses to test robustness of conclusions against data variability (e.g., Monte Carlo simulations) .

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